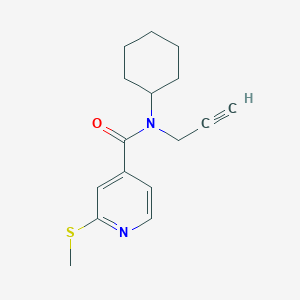
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide, also known as CMSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules. In addition, N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer growth and survival.
Biochemical and Physiological Effects
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from damage. Studies have also shown that N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide can increase the production of certain proteins that are involved in cell survival and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and reduce inflammation. However, there are also limitations to using N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide in lab experiments, including its potential toxicity and the need for careful attention to the reaction conditions during synthesis.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the identification of its precise mechanism of action. In addition, further studies are needed to determine the safety and efficacy of N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide in humans, as well as its potential interactions with other drugs.
Métodos De Síntesis
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide can be synthesized using various methods, including the reaction of 2-bromo-4-chloropyridine with cyclohexylmagnesium bromide, followed by the reaction of the resulting compound with propargyl bromide and thioacetamide. Another method involves the reaction of 2-chloro-4-cyanopyridine with cyclohexylmagnesium bromide, followed by the reaction of the resulting compound with propargyl bromide and thioacetamide. The synthesis of N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide requires careful attention to the reaction conditions, as the yield and purity of the final product can be affected by factors such as temperature, reaction time, and the choice of reagents.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer and inflammation. Studies have shown that N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide can inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-cyclohexyl-2-methylsulfanyl-N-prop-2-ynylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-3-11-18(14-7-5-4-6-8-14)16(19)13-9-10-17-15(12-13)20-2/h1,9-10,12,14H,4-8,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVUUGBDAIFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)N(CC#C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2859168.png)
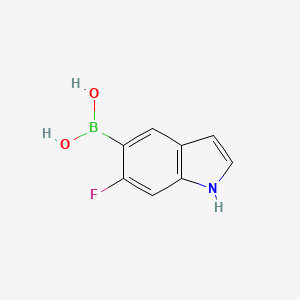
![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)
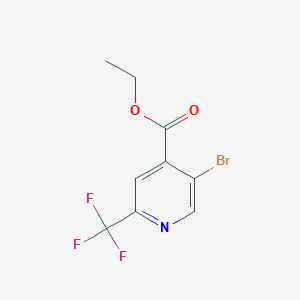
![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.5]nonane](/img/structure/B2859175.png)
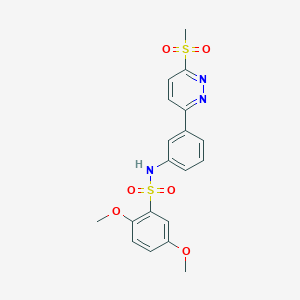
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2859177.png)
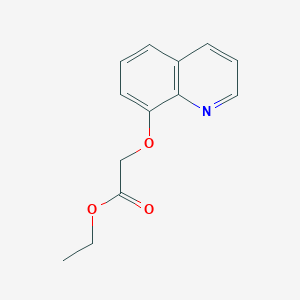
![tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B2859180.png)
![(E)-ethyl 2-((benzofuran-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859182.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)
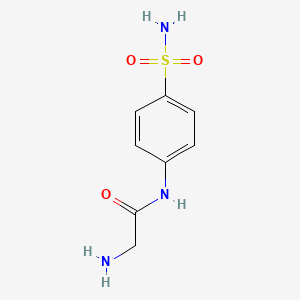
![3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2859187.png)
![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859192.png)